molecular formula C8H15N B15316953 Spiro[2.4]heptan-4-ylmethanamine

Spiro[2.4]heptan-4-ylmethanamine

Cat. No.: B15316953
M. Wt: 125.21 g/mol
InChI Key: XOVRPPMULXURNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[24]heptan-4-ylmethanamine is a chemical compound with the molecular formula C8H15N It is characterized by a spirocyclic structure, which consists of two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2.4]heptan-4-ylmethanamine typically involves the use of spiro[2.4]heptan-4-one as a starting material. One common method includes the transformation of spiro[2.4]heptan-4-one into a 5-phenylthio-α,β-unsaturated ketone, followed by conjugate addition reactions . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.4]heptan-4-ylmethanamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield spirocyclic ketones or carboxylic acids, while reduction reactions may produce spirocyclic alcohols or amines.

Scientific Research Applications

Spiro[2.4]heptan-4-ylmethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Spiro[2.4]heptan-4-ylmethanamine involves its interaction with specific molecular

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

spiro[2.4]heptan-7-ylmethanamine

InChI

InChI=1S/C8H15N/c9-6-7-2-1-3-8(7)4-5-8/h7H,1-6,9H2

InChI Key

XOVRPPMULXURNU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CC2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.